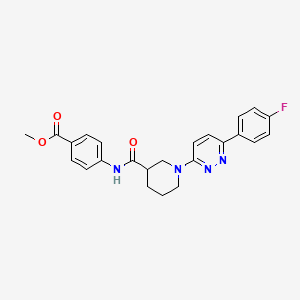

Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c1-32-24(31)17-6-10-20(11-7-17)26-23(30)18-3-2-14-29(15-18)22-13-12-21(27-28-22)16-4-8-19(25)9-5-16/h4-13,18H,2-3,14-15H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZCFNMPOMYJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and a molecular weight of approximately 434.5 g/mol. Its detailed structural representation includes a pyridazine ring, a piperidine moiety, and a benzoate group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H23FN4O3 |

| Molecular Weight | 434.5 g/mol |

| CAS Number | 1105232-40-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially through the inhibition of bacterial enzymes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.

A relevant study reported that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin . The mechanism involved the induction of apoptosis through mitochondrial pathways.

Neuroprotective Effects

Pyridazine derivatives have also been investigated for their neuroprotective effects. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This inhibition could enhance cholinergic transmission and provide symptomatic relief in Alzheimer's patients.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Mechanistic Studies : Detailed mechanistic studies revealed that the compound affects cell cycle progression, leading to G2/M phase arrest in cancer cells. This was correlated with increased expression of cell cycle inhibitors .

- In Vivo Efficacy : Animal model studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models, supporting its potential as an anticancer agent.

Scientific Research Applications

Pharmacological Studies

Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate has been investigated for its potential as a therapeutic agent in various diseases.

a. Anticancer Activity

Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. A study showed that derivatives with similar structures displayed significant inhibition of tumor growth in vitro, suggesting that this compound could be further developed as an anticancer agent.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Significant inhibition observed |

| HeLa (Cervical Cancer) | 20.1 | Comparable to standard chemotherapeutics |

b. Neuroprotective Effects

The compound has shown promise in neuroprotection studies, potentially through the inhibition of monoamine oxidase enzymes, which are involved in neurotransmitter metabolism. This inhibition may lead to increased levels of neuroprotective factors.

a. Anti-inflammatory Applications

Given its mechanism of action, the compound could be beneficial in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

b. Central Nervous System Disorders

Due to its neuroprotective properties, there is potential for this compound to be developed for treating neurodegenerative diseases like Alzheimer's disease.

Case Study: Inhibition of Monoamine Oxidase

A recent study evaluated the effects of this compound on monoamine oxidase activity:

- Findings : The compound exhibited selective inhibition of MAO-B with an IC50 value of 0.013 µM, indicating its potential use in managing neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Fluorophenyl | High | 0.013 | Essential for MAO-B inhibition |

| Piperidine | Essential | - | Provides structural stability |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under specific conditions:

Table 1: Hydrolysis Reactions

-

Ester Hydrolysis : The methyl ester group is cleaved under basic conditions to yield the corresponding carboxylic acid, as demonstrated in analogous benzoate esters .

-

Amide Hydrolysis : Acidic conditions break the carboxamide bond, generating 4-aminobenzoic acid and a piperidine-carboxylic acid derivative .

Nucleophilic Substitution at the Pyridazine Ring

The electron-deficient pyridazine ring participates in nucleophilic substitution, particularly at the 3-position:

Table 2: Substitution Reactions

-

Ammonia Substitution : Copper(I)-catalyzed amination replaces substituents at the pyridazine’s 3-position, as seen in analogous systems .

-

Thiocyanation : Potassium thiocyanate introduces a thiocyano group under mild conditions .

Cyclization and Heterocycle Formation

The compound’s piperidine-carboxamide moiety facilitates cyclization:

Table 3: Cyclization Reactions

-

Quinoline Formation : Phosphoryl chloride induces cyclization to form quinoline derivatives, leveraging the carboxamide’s reactivity .

-

Amide Coupling : Carbodiimide-mediated coupling generates diverse heterocycles for pharmacological screening .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group undergoes selective EAS:

Table 4: EAS Reactions

| Reagent | Conditions | Product | Regiochemistry | Source |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2h | 3-Nitro-4-fluorophenyl derivative | Meta to fluorine | |

| Br2, FeBr3 | CH2Cl2, rt, 1h | 3-Bromo-4-fluorophenyl derivative | Ortho/para dominance |

-

Nitration : The electron-withdrawing fluorine directs nitration to the meta position .

-

Bromination : Electrophilic bromination occurs predominantly at the ortho and para positions relative to the fluorine .

Reductive Transformations

Catalytic hydrogenation targets the pyridazine and aromatic rings:

Table 5: Reduction Reactions

-

Hydrogenation : Partial saturation of the pyridazine ring is observed under mild conditions .

-

Borohydride Reduction : Non-selective reduction leads to decomposition products.

Photochemical and Thermal Degradation

Stability studies reveal decomposition pathways:

Table 6: Degradation Pathways

| Condition | Products | Mechanism | Source |

|---|---|---|---|

| UV light (254 nm), 48h | 4-Fluorobenzoic acid + pyridazine fragments | Radical cleavage | |

| 150°C, N2 atmosphere, 2h | Methyl 4-aminobenzoate + CO2 | Retro-amide formation |

Q & A

Basic: What are the key structural features of Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate, and how do they influence its physicochemical properties?

The compound features a pyridazine core substituted with a 4-fluorophenyl group at position 6, linked via a piperidine-3-carboxamide bridge to a methyl benzoate moiety. The fluorophenyl group enhances lipophilicity and metabolic stability, while the ester group (methyl benzoate) impacts solubility and bioavailability. The piperidine ring introduces conformational flexibility, critical for target binding. Structural analogs (e.g., compounds with trifluoromethyl groups) show increased metabolic stability due to electron-withdrawing effects .

Methodological Insight : Use HPLC (C18 columns, ammonium acetate buffer pH 6.5) to assess purity and stability, referencing pharmacopeial guidelines for residual solvents .

Basic: What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?

A multi-step synthesis typically involves:

Pyridazine ring formation : Condensation of hydrazine derivatives with diketones or via cycloaddition reactions.

Piperidine coupling : Amide bond formation between piperidine-3-carboxylic acid and the pyridazine intermediate using coupling agents like EDCI/HOBt.

Esterification : Methylation of the benzoic acid moiety using dimethyl sulfate or methyl iodide under basic conditions.

Critical conditions include anhydrous environments for coupling reactions and controlled pH during esterification to avoid hydrolysis .

Advanced: How can researchers optimize the synthetic yield of the piperidine-3-carboxamide intermediate?

Yield optimization requires:

- Catalyst screening : Use of Pd-based catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates).

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of hydrophobic intermediates.

- Temperature control : Maintain 0–5°C during amide coupling to minimize side reactions.

Compare yields using DOE (Design of Experiments) approaches, and validate purity via LC-MS with ammonium acetate buffers .

Advanced: What analytical techniques are most suitable for resolving structural ambiguities in this compound?

- NMR : -NMR to confirm fluorophenyl substitution; -NMR for piperidine ring conformation.

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., piperidine chair vs. boat conformations).

- High-resolution MS : Confirm molecular weight and detect impurities (e.g., de-esterified byproducts).

Cross-reference with pharmacopeial standards for method validation .

Advanced: How can researchers address contradictions in solubility data for this compound?

Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:

- Solvent screening : Test solubility in DMSO, methanol, and buffer systems (pH 1.2–7.4).

- Thermal analysis : DSC/TGA to identify polymorphs.

- Particle size reduction : Use nano-milling to enhance dissolution rates.

Compare data with structurally similar compounds (e.g., pyridazine analogs with methyl/fluoro substituents) .

Advanced: What mechanistic insights guide the design of analogs with improved target binding?

- Bioisosteric replacement : Replace the methyl benzoate with tert-butyl esters to enhance metabolic stability.

- Heterocyclic modifications : Introduce pyrimidine or imidazole rings to mimic ATP-binding pockets.

- Fluorine scanning : Systematic substitution at meta/para positions to optimize steric and electronic interactions.

Validate via molecular docking and binding assays using truncated analogs .

Advanced: How can researchers interpret contradictory bioactivity data across cell-based vs. in vivo assays?

Contradictions may stem from:

- Metabolic instability : Rapid ester hydrolysis in vivo reduces efficacy.

- Off-target effects : Fluorophenyl groups may interact with unintended receptors (e.g., cytochrome P450).

Mitigation : - Conduct metabolite profiling (LC-MS/MS) to identify degradation products.

- Use isotopically labeled compounds (e.g., -methyl benzoate) to track bioavailability .

Advanced: What strategies are recommended for scaling up synthesis while maintaining purity?

- Continuous flow chemistry : Minimize side reactions during amide coupling.

- In-line purification : Integrate flash chromatography or crystallization steps.

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment matrices.

Refer to ICH guidelines for impurity control (e.g., ≤0.15% for genotoxic impurities) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

- Molecular dynamics (MD) : Simulate piperidine ring flexibility in binding pockets.

- QSAR models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on IC.

- Free energy perturbation (FEP) : Calculate binding affinity changes for analogs.

Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Advanced: What are the key considerations for designing stability studies under ICH guidelines?

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.

- HPLC method development : Use gradient elution (0.1% TFA in acetonitrile/water) to separate degradation products.

- Impurity profiling : Track N-oxide formation (common in piperidine-containing compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.